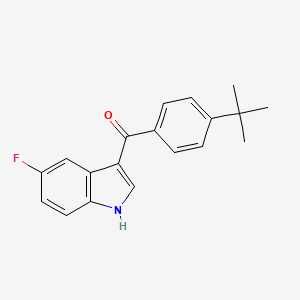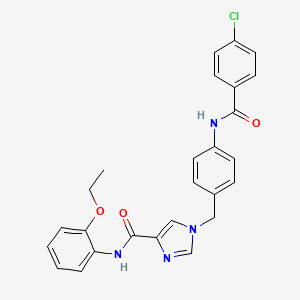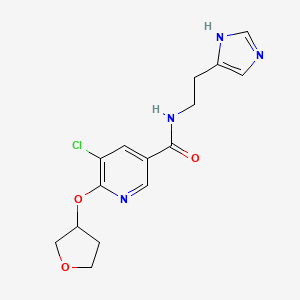
N-(2-(1H-imidazol-4-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazol-4-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as Cpn-IO, is a novel compound that has been synthesized recently. It belongs to the class of nicotinamide derivatives and has shown promising results in scientific research.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Nicotinamides and imidazoles are classes of compounds with a broad spectrum of applications, from antimicrobial agents to inhibitors of biological processes. These compounds, due to their structural versatility, are key in the synthesis of complex molecules and play a critical role in various biological activities. For instance, the carbon tetrabromide-mediated oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones leads to complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, underlining the utility of such compounds in creating biologically active molecules under mild and metal-free conditions (Huo et al., 2016).
Structural Characterization and Biological Activity
The structural characterization of compounds like 2-nicotinamido-1,3,4-thiadiazole has revealed their potential as antimicrobial, antioxidant, and anti-inflammatory agents. These activities are attributed to the inherent characteristics of the functional groups within these molecules. Detailed structural analysis using X-ray crystallographic methods, NMR, UV-Visible and IR spectroscopies, and computational parameters related to blood-brain barrier permeability contribute to understanding their biological activity and potential therapeutic applications (Burnett et al., 2015).
Novel Therapeutic Agents
Research into nicotinic acid derivatives, including efforts to discover novel natural-product-based herbicides, showcases the diversity of applications for these compounds. For example, N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against specific plant species, indicating the potential for developing new agrochemicals based on nicotinic acid derivatives (Yu et al., 2021).
Antihypertensive Properties
The discovery of nonpeptide angiotensin II receptor antagonists illustrates the medicinal chemistry applications of imidazole derivatives. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, underlining the importance of structural modifications to achieve desired therapeutic outcomes (Carini et al., 1991).
Corrosion Inhibition
Imidazoline derivatives have been studied for their corrosion inhibition properties for mild steel in hydrochloric acid solution, demonstrating the chemical versatility of imidazole-based compounds beyond biological applications. These studies highlight the potential of halogen-substituted imidazoline derivatives as effective corrosion inhibitors, offering insights into the design of new materials for industrial applications (Zhang et al., 2015).
Propriétés
IUPAC Name |
5-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c16-13-5-10(6-19-15(13)23-12-2-4-22-8-12)14(21)18-3-1-11-7-17-9-20-11/h5-7,9,12H,1-4,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHPFBBOYSLFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CN=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-4-yl)ethyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

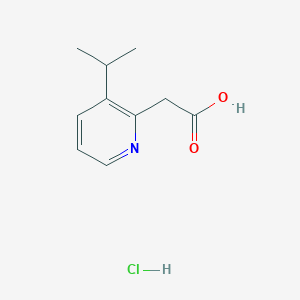
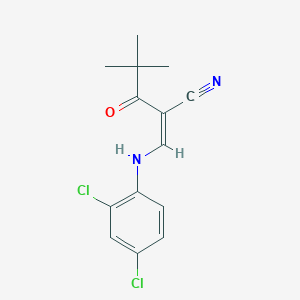
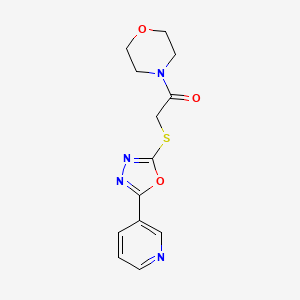
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

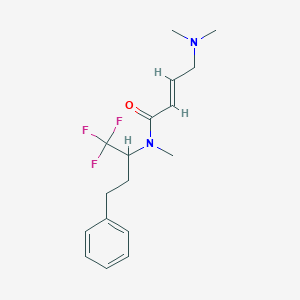
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate](/img/structure/B2618018.png)

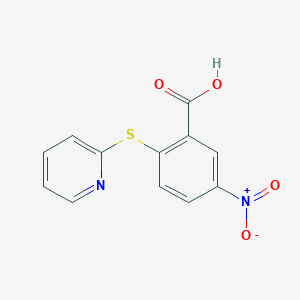
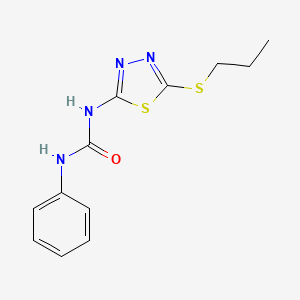
![1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2618027.png)
![3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2618029.png)
